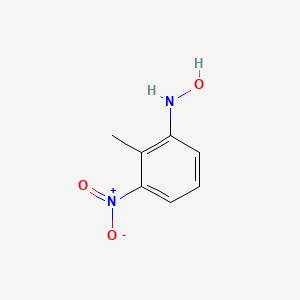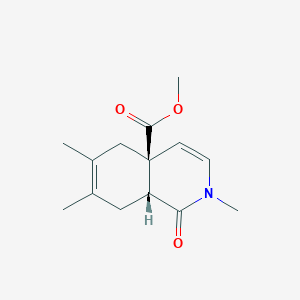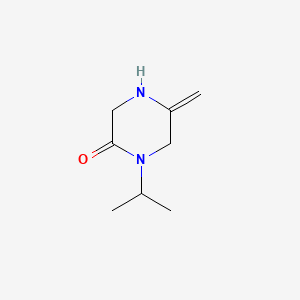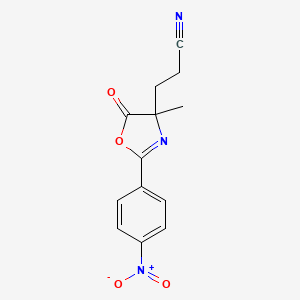![molecular formula C10H18N4S8Zn2 B13797209 dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate is a complex chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate typically involves the reaction of zinc salts with N,N-dimethylcarbamodithioic acid and N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as xylene or oleylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of zinc sulfide.
Substitution: The compound can undergo substitution reactions with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc sulfide, and various substituted complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate involves its ability to chelate metal ions, disrupting essential biological processes in microorganisms and cancer cells. The compound can bind to metal ions in enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sodium dimethyl dithiocarbamate: Used as a fungicide and bactericide in various industrial applications.
Zinc dimethyl dithiocarbamate: Used as an accelerator in rubber vulcanization.
Uniqueness
Dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate is unique due to its dual zinc centers, which enhance its stability and reactivity compared to similar compounds. This makes it particularly effective in applications requiring strong metal chelation and stability under various conditions .
Properties
Molecular Formula |
C10H18N4S8Zn2 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.2C3H7NS2.2Zn/c7-3(8)5-1-2-6-4(9)10;2*1-4(2)3(5)6;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);2*1-2H3,(H,5,6);;/q;;;2*+2/p-4 |
InChI Key |
JXIDLJPWUUDZFH-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Zn+2].[Zn+2] |
Related CAS |
64440-88-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)

![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)



![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)



